molecular formula C18H19FN2O2S B2979533 2-((4-Fluorophenyl)thio)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone CAS No. 1448122-74-4

2-((4-Fluorophenyl)thio)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone

Cat. No. B2979533
CAS RN: 1448122-74-4
M. Wt: 346.42
InChI Key: OOUKOERNLQFJGG-UHFFFAOYSA-N
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Description

2-((4-Fluorophenyl)thio)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone, also known as FPE, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. FPE belongs to the class of compounds known as piperidine derivatives, which have been extensively studied for their pharmacological activities.

Scientific Research Applications

Hydrogen-Bonding Patterns in Enaminones

Research on compounds structurally related to "2-((4-Fluorophenyl)thio)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone" emphasizes the importance of hydrogen bonding in stabilizing molecular structures. A study on enaminones, which share a conceptual connection with the compound of interest through the engagement of nitrogen-containing heterocycles and aromatic systems, found that hydrogen bonding plays a critical role in dictating the arrangement and stability of such molecules. This knowledge is pivotal in designing molecules with desired properties for material science applications (Balderson et al., 2007).

Antimicrobial Activity of Novel Schiff Bases

Another study focused on synthesizing novel Schiff bases using components with similar structural motifs to "2-((4-Fluorophenyl)thio)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone". These Schiff bases demonstrated significant antimicrobial activity, suggesting potential pharmaceutical applications for related compounds in combating microbial infections (Puthran et al., 2019).

Synthesis and Antibacterial Activity

Further, the microwave-assisted synthesis of piperidine-containing pyrimidine imines and thiazolidinones, starting from a ketone similar to the structure of interest, showed promising antibacterial activity. This work highlights the compound's potential utility in the development of new antibacterial agents, which is crucial given the rising antibiotic resistance (Merugu et al., 2010).

Electrochromic Properties of Conducting Polymers

Research into conducting polymers related to "2-((4-Fluorophenyl)thio)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone" has unveiled enhanced electrochromic properties through copolymerization. Such studies open avenues for the use of these materials in advanced technological applications, such as in smart windows and electronic displays (Türkarslan et al., 2007).

Crystal Structure and Potential Inhibitors

Investigations into the crystal structure of pyridine derivatives, with close relevance to the compound , have laid the groundwork for understanding their interaction with biological targets. These studies facilitate the identification of potential inhibitors for therapeutic targets, marking a significant stride in pharmaceutical development (Nagaraju et al., 2018).

properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-1-(4-pyridin-2-yloxypiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O2S/c19-14-4-6-16(7-5-14)24-13-18(22)21-11-8-15(9-12-21)23-17-3-1-2-10-20-17/h1-7,10,15H,8-9,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOUKOERNLQFJGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CC=CC=N2)C(=O)CSC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-Fluorophenyl)thio)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone

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